molecular formula C19H22N2O6 B13537269 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylpyrrolidine-1,3-dicarboxylate

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylpyrrolidine-1,3-dicarboxylate

Katalognummer: B13537269
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: HZMGGEZXRCEHCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an isoindoline moiety, and tert-butyl and methyl groups

Vorbereitungsmethoden

The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the isoindoline moiety. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Isoindoline Moiety: This can be achieved through various methods, such as the reaction of the pyrrolidine intermediate with isoindoline derivatives.

    Addition of tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions using tert-butyl and methyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar isoindoline moiety but differs in the structure of the pyrrolidine ring and the presence of the propanamide group.

    tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: This compound also contains the isoindoline moiety but has a different functional group attached to it.

Eigenschaften

Molekularformel

C19H22N2O6

Molekulargewicht

374.4 g/mol

IUPAC-Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-18(2,3)26-17(25)20-10-9-19(4,11-20)16(24)27-21-14(22)12-7-5-6-8-13(12)15(21)23/h5-8H,9-11H2,1-4H3

InChI-Schlüssel

HZMGGEZXRCEHCT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.